ethyl 4-{2,5-dioxo-3-[4-(pyridin-2-yl)piperazin-1-yl]-2,5-dihydro-1H-pyrrol-1-yl}benzoate
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Overview
Description
ETHYL 4-{2,5-DIOXO-3-[4-(2-PYRIDYL)PIPERAZINO]-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrrole ring fused with a piperazine ring, which is further substituted with a pyridine moiety
Preparation Methods
The synthesis of ETHYL 4-{2,5-DIOXO-3-[4-(2-PYRIDYL)PIPERAZINO]-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves multiple steps, starting with the preparation of the pyrrole and piperazine intermediates. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
ETHYL 4-{2,5-DIOXO-3-[4-(2-PYRIDYL)PIPERAZINO]-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole or piperazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyridine moiety can be substituted with other nucleophiles under appropriate conditions
Scientific Research Applications
ETHYL 4-{2,5-DIOXO-3-[4-(2-PYRIDYL)PIPERAZINO]-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of ETHYL 4-{2,5-DIOXO-3-[4-(2-PYRIDYL)PIPERAZINO]-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
ETHYL 4-{2,5-DIOXO-3-[4-(2-PYRIDYL)PIPERAZINO]-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can be compared with other similar compounds such as:
Indole derivatives: These compounds also contain a heterocyclic ring system and exhibit a wide range of biological activities.
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and have been shown to possess various biological activities.
Diketopyrrolopyrrole derivatives: Known for their stability and fluorescence properties, these compounds are used in material science and organic electronics.
Properties
Molecular Formula |
C22H22N4O4 |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-(4-pyridin-2-ylpiperazin-1-yl)pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-2-30-22(29)16-6-8-17(9-7-16)26-20(27)15-18(21(26)28)24-11-13-25(14-12-24)19-5-3-4-10-23-19/h3-10,15H,2,11-14H2,1H3 |
InChI Key |
VPOWATLDBYHVHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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